2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde
Overview
Description
2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde is a brominated heterocyclic aromatic organic compound. It is characterized by a pyrrolopyrazine core structure with a bromine atom at the 2-position and a formyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde typically involves the bromination of pyrrolopyrazine derivatives. One common method is the reaction of pyrrolopyrazine with bromine in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound to form carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alkoxides, to introduce different functional groups into the molecule.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amides, esters, or ethers, depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism of action would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde is structurally similar to other brominated pyrrolopyrazines, such as 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-6-carbaldehyde and 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-8-carbaldehyde. its unique substitution pattern at the 7-position gives it distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-5-2-10-7-6(11-5)4(3-12)1-9-7/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQCGYNMGWTOHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726984 | |
Record name | 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185428-32-3 | |
Record name | 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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